2-Chloro-1-(2,2-dichlorocyclopropyl)ethan-1-one
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Overview
Description
2-Chloro-1-(2,2-dichlorocyclopropyl)ethan-1-one is an organic compound with the molecular formula C5H6Cl3O. This compound is characterized by the presence of a cyclopropyl ring substituted with two chlorine atoms and an ethanone group substituted with a chlorine atom. It is a colorless liquid at room temperature and is primarily used as an intermediate in the synthesis of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(2,2-dichlorocyclopropyl)ethan-1-one typically involves the chlorination of 1-(2,2-dichlorocyclopropyl)ethanone. The process can be carried out by stirring 1-(2,2-dichlorocyclopropyl)ethanone in dichloromethane and methanol while introducing chlorine gas at 0°C for 3 hours .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar chlorination process but on a larger scale. The reaction is conducted in a controlled environment to ensure safety and maximize yield. The product is then purified through distillation under reduced pressure to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1-(2,2-dichlorocyclopropyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids.
Reduction Reactions: The compound can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution: Products include substituted ethanones or cyclopropyl derivatives.
Oxidation: Products include carboxylic acids.
Reduction: Products include alcohols.
Scientific Research Applications
2-Chloro-1-(2,2-dichlorocyclopropyl)ethan-1-one is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: The compound is investigated for its potential use in developing pharmaceuticals.
Industry: It is employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2,2-dichlorocyclopropyl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and DNA. This interaction can inhibit enzyme activity and disrupt cellular processes, making it useful in various biochemical studies .
Comparison with Similar Compounds
- 2-Chloro-1-(1-chlorocyclopropyl)ethanone
- 1-(2,2-Dichlorocyclopropyl)ethanone
Comparison: 2-Chloro-1-(2,2-dichlorocyclopropyl)ethan-1-one is unique due to the presence of two chlorine atoms on the cyclopropyl ring, which can influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
2-chloro-1-(2,2-dichlorocyclopropyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl3O/c6-2-4(9)3-1-5(3,7)8/h3H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWQOSAISBLYFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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